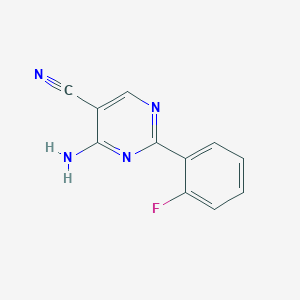

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4/c12-9-4-2-1-3-8(9)11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGGLVPHOUMWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C(=N2)N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From α-Cyano Ketone, Guanidine, and 2-Fluorobenzaldehyde

One of the most efficient routes involves the condensation of an α-cyano ketone (e.g., benzoyl acetonitrile), guanidine, and 2-fluorobenzaldehyde. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base catalyst such as sodium carbonate or pyridine.

- Reaction conditions: Heating at 120 °C for 30–60 minutes or microwave irradiation at 100–140 °C for 20–45 minutes.

- Catalysts: Sodium carbonate or pyridine.

- Yields: Microwave irradiation yields range from 34% to 86%, generally higher than conventional heating methods.

- Mechanism: The reaction proceeds via Knoevenagel condensation of the aldehyde with the α-cyano ketone, followed by cyclization with guanidine to form the pyrimidine ring.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly improve the efficiency of pyrimidine-5-carbonitrile syntheses.

- Power range: 150 to 750 watts, with optimal yields at around 600 watts.

- Advantages: Shortened reaction times (minutes vs. hours), increased yields (up to 90%), and better selectivity.

- Example: Using microwave irradiation for the condensation of ethyl cyanoacetate, 2-fluorobenzaldehyde, and guanidine derivatives.

Solvent-Free and Catalyst-Assisted Protocols

Solvent-free methods using sodium methoxide or ammonium chloride as catalysts have been reported.

- Example: Reaction of cyanamide with 2-(2-fluorophenyl)methylene malononitrile in the presence of sodium methoxide under reflux for 4 hours yielded the corresponding pyrimidine-5-carbonitrile.

- Eco-friendly: These methods avoid organic solvents and reduce waste.

- Yields: Moderate to good yields (~49% reported in some cases).

Multi-Component One-Pot Reactions

One-pot condensation reactions involving 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea have been used to prepare related pyrimidine derivatives, which can be further functionalized to obtain 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile.

- Catalyst: Anhydrous potassium carbonate.

- Conditions: Single-pot reaction under mild heating.

- Derivatives: These intermediates can be alkylated or modified to yield the target compound.

Representative Reaction Scheme and Data Table

| Method No. | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-Cyano ketone + Guanidine + 2-fluorobenzaldehyde | Na2CO3 in DMF, 120 °C or microwave irradiation | 30–60 min / 20–45 min (MW) | 34–86 | Microwave improves yield |

| 2 | Cyanamide + 2-(2-fluorophenyl)methylene malononitrile | Sodium methoxide, reflux, solvent-free | 4 hours | ~49 | Eco-friendly solvent-free method |

| 3 | Ethyl cyanoacetate + 4-fluorobenzaldehyde + Thiourea | K2CO3, single pot, mild heating | Several hours | Not specified | Precursor for further modification |

| 4 | Malononitrile + Urea + Aldehyde | NH4Cl catalyst, oil bath, reflux | 4 hours | Moderate | Simple and quick synthesis |

Research Findings and Comparative Analysis

- Microwave irradiation consistently yields higher purity and better yields compared to conventional heating, with reaction times reduced from hours to minutes.

- Solvent-free protocols reduce environmental impact but sometimes at the cost of lower yields.

- Catalyst choice significantly affects the reaction efficiency; sodium carbonate and ammonium chloride are common catalysts.

- Starting materials influence the substitution pattern and yield; α-cyano ketones and aryl aldehydes are versatile precursors.

- Reaction temperature and time optimization is critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This process can be used to modify the electronic properties of the compound.

Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary applications of 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile is its role as a tyrosine kinase inhibitor . It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which is crucial in regulating cell proliferation and survival.

Anticancer Properties

The compound has been investigated for its anticancer properties , showing cytotoxic activity against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer. Notably, studies have demonstrated that liposomal formulations containing this compound significantly enhance therapeutic outcomes compared to free drug forms .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of liposomal formulations containing this compound against Sarcoma 180 tumors in mice. The results indicated that liposomal encapsulation improved bioavailability and reduced side effects, achieving a tumor inhibition rate of 66.47% , significantly higher than that achieved by traditional chemotherapeutics like 5-fluorouracil (14.47%) .

COX-2 Inhibition

In addition to its anticancer effects, this compound exhibits potential as a COX-2 inhibitor . It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins—key mediators of inflammation. This property suggests that it may also have applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has shown that modifications at specific positions on the pyrimidine ring can enhance COX-2 inhibitory activity. These findings guide future drug design efforts aimed at optimizing therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-fluorophenyl group in the target compound enhances lipophilicity compared to the methylthio group in but reduces it relative to trifluoromethylphenyl derivatives (e.g., 6f) . Phenothiazine-containing analogues (e.g., 42) exhibit significantly higher molecular weights and complexity, impacting bioavailability .

Thermal Stability :

- Melting points vary widely: Methylthio-substituted derivatives (240–243°C) show higher thermal stability than fluorophenyl analogues (178–180°C) , likely due to stronger intermolecular interactions (e.g., hydrogen bonding).

Synthetic Efficiency: Yields for fluorinated pyrimidines (e.g., 86% for 6f ) are generally higher than for thiazole- or phenothiazine-containing derivatives (18% for compound 6 ), reflecting the challenges of introducing heterocyclic moieties.

Antimicrobial Activity

- Target Compound: Demonstrates antimycobacterial activity against M.

- Analogues :

Kinase Inhibition

- Target Compound: No direct data, but fluorophenyl groups are known to enhance kinase binding affinity.

- Analogues: Compound 6 (thiazole-morpholine derivative) inhibits CDK9/cyclin T with IC₅₀ values in the nanomolar range, attributed to active-site malleability in CDK9 .

Spectroscopic and Analytical Data

Biological Activity

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound exhibits various pharmacological properties, including COX-2 inhibition and antitumor activity, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN5, with a molecular weight of 219.20 g/mol. The compound features a pyrimidine ring substituted with an amino group, a fluorophenyl moiety, and a carbonitrile group, which contribute to its biological activity.

1. COX-2 Inhibition

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an important target in the treatment of inflammation and pain.

| Compound | IC50 (µM) | Comparison to Celecoxib | Comparison to Nimesulide |

|---|---|---|---|

| This compound | 0.17 | Comparable | 9.3-fold more potent |

The IC50 value of this compound indicates its effectiveness in inhibiting COX-2 activity at lower concentrations compared to traditional anti-inflammatory drugs like Nimesulide and Celecoxib .

2. Antitumor Activity

In vitro and in vivo studies have shown that this compound exhibits notable anticancer properties. In particular, research involving HeLa cells (cervical cancer) demonstrated a significant reduction in cell viability when treated with this compound.

| Treatment Form | Cell Viability Reduction (%) | Tumor Inhibition Rate (%) |

|---|---|---|

| Encapsulated in Liposomes | 75.91 | 66.47 ± 26.8 |

| Free Form | N/A | 50.46 ± 16.24 |

| 5-Fluorouracil (Control) | N/A | 14.47 ± 9.22 |

The encapsulated form showed superior efficacy compared to both the free form and the standard chemotherapy agent, 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- COX-2 Inhibition : The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

- Antitumor Activity : It may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

A study assessed the anticancer efficacy of liposomal formulations containing the compound against Sarcoma 180 tumors in mice. The results indicated that liposomal encapsulation significantly enhanced therapeutic outcomes compared to free drug forms, suggesting improved bioavailability and reduced side effects.

Case Study: COX-2 Inhibition

Another investigation focused on the structure-activity relationship (SAR) of similar pyrimidine derivatives, highlighting that modifications at specific positions on the pyrimidine ring could enhance COX-2 inhibitory activity, thereby guiding future drug design efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile?

- Answer : The compound is typically synthesized via refluxing substituted pyrimidine precursors with amines. For example, 2-methylthiopyrimidines can be heated under reflux with 2-phenylethylamine or cyclohexylamine in a DMSO:water (5:5) solvent system to yield carbonitrile derivatives . A three-component reaction under thermal aqueous conditions is another robust approach, enabling the incorporation of diverse aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) at the pyrimidine C6 position .

Q. How is the structural identity of this compound confirmed experimentally?

- Answer : Characterization relies on multimodal spectroscopy:

- IR spectroscopy : NH₂ stretches (~3410 cm⁻¹), CN (~2212 cm⁻¹), and aromatic C=C/C=N (~1617 cm⁻¹) .

- ¹H-NMR : Aromatic protons (δ 7.0–8.4 ppm), NH₂ protons (~5.0–6.0 ppm), and fluorophenyl protons (specific coupling patterns) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 306 for 4-chlorophenyl derivatives) and fragmentation patterns confirm the carbonitrile backbone .

Q. What solvents and crystallization conditions optimize yield and purity?

- Answer : Ethanol and DMSO:water mixtures (5:5) are effective for crystallization, yielding 70–90% purity. Acidification with dilute HCl post-reaction aids precipitation of the product .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl) influence physicochemical properties?

- Answer : Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring increase electrophilicity at the pyrimidine core, altering reactivity in nucleophilic substitutions. For instance, 4-chlorophenyl derivatives (mp 222°C) exhibit higher thermal stability than 4-bromophenyl analogs (mp 235°C), attributed to stronger C-Cl vs. C-Br dipole interactions . Spectral shifts in IR (C≡N stretching) and NMR (deshielded aromatic protons) further reflect electronic perturbations .

Q. What strategies resolve contradictions in reaction yields across similar synthetic protocols?

- Answer : Discrepancies often arise from solvent polarity and temperature gradients. For example, DMSO:water systems enhance solubility of intermediates, improving yields to >70% compared to non-polar solvents . Kinetic studies using HPLC-MS can identify side reactions (e.g., hydrolysis of CN groups) that reduce yield under prolonged reflux .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) calculations predict electron density distribution at the pyrimidine core, correlating with binding affinity to biological targets (e.g., kinase enzymes). For example, fluorophenyl groups enhance π-stacking in enzyme active sites, as observed in antidiabetic analogs . Molecular docking of 4-amino derivatives into ATP-binding pockets rationalizes structure-activity relationships (SAR) .

Q. What experimental controls are critical when evaluating biological activity (e.g., enzyme inhibition)?

- Answer : Include:

- Positive controls : Known inhibitors (e.g., metformin for antidiabetic assays).

- Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity.

- Counter-screens : Off-target assays (e.g., cytochrome P450) to rule out nonspecific binding.

- Dose-response curves : IC₅₀ values for potency comparison across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.